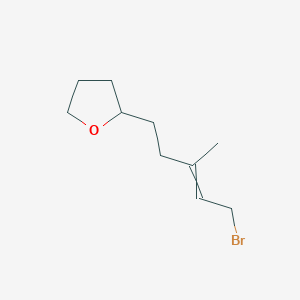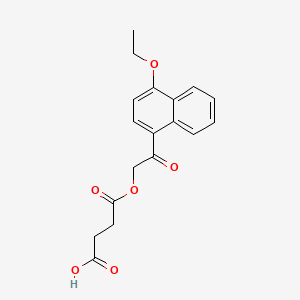
Succinic acid, (4-ethoxy-1-naphthylcarbonylmethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Succinic acid, (4-ethoxy-1-naphthylcarbonylmethyl) ester is a derivative of succinic acid, which is a dicarboxylic acid with the chemical formula C4H6O4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, (4-ethoxy-1-naphthylcarbonylmethyl) ester typically involves the esterification of succinic acid with 4-ethoxy-1-naphthylcarbonylmethyl alcohol. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of succinic acid esters often involves the catalytic hydrogenation of maleic acid or maleic anhydride, followed by esterification with the appropriate alcohol. This process employs catalysts such as nickel or palladium under high-pressure conditions .
化学反応の分析
Types of Reactions
Succinic acid, (4-ethoxy-1-naphthylcarbonylmethyl) ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学的研究の応用
Succinic acid, (4-ethoxy-1-naphthylcarbonylmethyl) ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and as a biochemical probe.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of biodegradable plastics, solvents, and other industrial chemicals
作用機序
The mechanism of action of succinic acid, (4-ethoxy-1-naphthylcarbonylmethyl) ester involves its interaction with specific molecular targets and pathways. As an ester derivative of succinic acid, it can participate in metabolic pathways such as the tricarboxylic acid (TCA) cycle. It may also act as a signaling molecule, influencing gene expression and cellular functions .
類似化合物との比較
Similar Compounds
Succinic acid: A dicarboxylic acid with similar chemical properties but lacks the ester functional group.
Maleic acid: Another dicarboxylic acid that can be converted into succinic acid through hydrogenation.
Fumaric acid: An isomer of maleic acid with similar chemical properties.
Uniqueness
Succinic acid, (4-ethoxy-1-naphthylcarbonylmethyl) ester is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
特性
CAS番号 |
60634-59-5 |
|---|---|
分子式 |
C18H18O6 |
分子量 |
330.3 g/mol |
IUPAC名 |
4-[2-(4-ethoxynaphthalen-1-yl)-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H18O6/c1-2-23-16-8-7-13(12-5-3-4-6-14(12)16)15(19)11-24-18(22)10-9-17(20)21/h3-8H,2,9-11H2,1H3,(H,20,21) |
InChIキー |
WCGDILHLLCSION-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C(=O)COC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604723.png)
![Ethyl 2-[chloro(dimethyl)silyl]propanoate](/img/structure/B14604733.png)
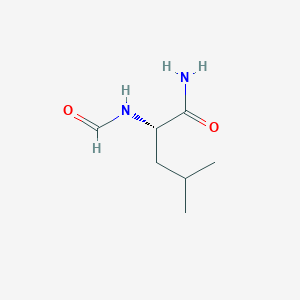

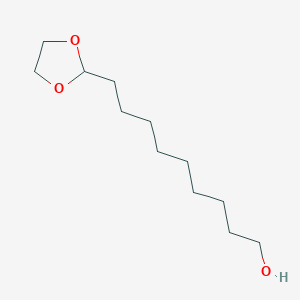
![N,N'-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea](/img/structure/B14604751.png)


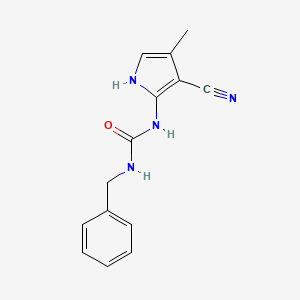
![2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14604781.png)
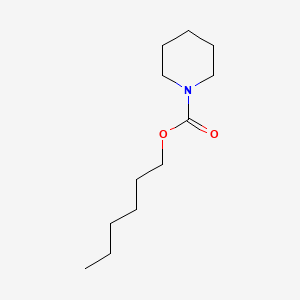
![{2-[2-(4-Nitrophenyl)hydrazinylidene]propyl}(triphenyl)phosphanium bromide](/img/structure/B14604807.png)

